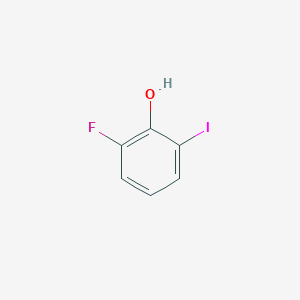

2-Fluoro-6-iodophenol

Descripción general

Descripción

2-Fluoro-6-iodophenol is an organic compound with the molecular formula C6H4FIO It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodophenol typically involves halogenation reactions. One common method is the iodination of 2-fluorophenol using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-6-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

Substitution Reactions: Products like 2-fluoro-6-azidophenol or 2-fluoro-6-cyanophenol.

Oxidation Reactions: Products like 2-fluoro-6-iodoquinone.

Coupling Reactions: Various biaryl compounds depending on the coupling partner.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

2-Fluoro-6-iodophenol has been investigated for its potential as an antiviral agent. Research indicates that halogenated phenols can exhibit inhibitory effects on viral RNA synthesis. For instance, compounds similar to this compound have shown promise in inhibiting the replication of viruses such as hepatitis C virus (HCV) through mechanisms involving interference with viral polymerases .

Structure-Activity Relationship Studies

The structural modifications of phenolic compounds, including the introduction of fluorine and iodine substituents, have been studied to enhance biological activity. The presence of these halogens can improve binding affinity to biological targets, thus influencing the efficacy of therapeutic agents .

Biochemical Applications

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its inhibitory action is attributed to the ability of halogenated phenols to interact with active sites of enzymes, thereby modulating their activity. This property is particularly useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Cell Wall Component Modification in Plants

In plant biology, derivatives of fluorinated phenols have been shown to affect cell wall composition and growth characteristics. For example, studies have indicated that fluorinated monosaccharides can inhibit fucosylation processes in plant cell walls, leading to altered growth patterns in species such as Arabidopsis thaliana. This suggests potential applications in agricultural biotechnology for manipulating plant growth traits .

Material Science

Synthesis of Functional Materials

this compound can serve as a precursor for synthesizing advanced materials with specific functional properties. Its unique chemical characteristics allow it to be incorporated into polymers or coatings that require enhanced thermal stability or chemical resistance. Such materials are valuable in various industrial applications, including electronics and protective coatings .

Data Table: Summary of Applications

Case Study 1: Antiviral Properties

A study conducted on the antiviral properties of halogenated phenols found that compounds structurally related to this compound exhibited significant inhibition of HCV replication in vitro. The mechanism involved direct interaction with viral polymerases, thereby preventing RNA synthesis and subsequent viral proliferation.

Case Study 2: Plant Growth Modulation

In research examining the effects of fluorinated monosaccharides on Arabidopsis thaliana, it was observed that treatment with this compound derivatives led to reduced root elongation due to inhibited fucosylation. This finding highlights the potential for using such compounds in agricultural practices aimed at modifying plant growth responses.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-6-iodophenol in chemical reactions involves the activation of the phenolic hydroxyl group and the halogen atoms. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, making it more reactive towards nucleophilic substitution. The iodine atom, being a good leaving group, facilitates various substitution and coupling reactions.

Comparación Con Compuestos Similares

2-Fluorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

2-Iodophenol: Lacks the fluorine atom, affecting its electronic properties and reactivity.

4-Fluoro-2-iodophenol: Has a different substitution pattern, leading to different reactivity and applications.

Uniqueness: 2-Fluoro-6-iodophenol is unique due to the combined presence of both fluorine and iodine atoms, which imparts distinct electronic and steric properties. This dual halogenation makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of derivatives through various chemical reactions.

Actividad Biológica

2-Fluoro-6-iodophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom at the ortho position and an iodine atom at the para position relative to the hydroxyl group on the benzene ring. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms enhances binding affinity and specificity for certain biological targets. The hydroxyl group can participate in hydrogen bonding, which is essential for its activity against protein targets such as protein tyrosine kinases (PTKs) and cyclooxygenase (COX) enzymes.

Inhibition of Protein Tyrosine Kinases (PTKs)

A study investigated the structure-activity relationship (SAR) of halophenols, including this compound, focusing on their PTK inhibitory activities. The results indicated that while many halophenols exhibited significant inhibitory effects, this compound did not show comparable activity to more potent derivatives. However, it was noted that modifications to the halogen substituents could potentially enhance its inhibitory effects against PTKs .

Anti-inflammatory Activity

Another aspect of research highlighted the potential anti-inflammatory properties of halogenated phenols. This compound was evaluated alongside other similar compounds for their ability to inhibit COX enzymes, which are critical in inflammatory pathways. Preliminary findings suggested that while it may not be among the most potent inhibitors, it could still contribute to a broader pharmacological profile when used in combination with other compounds.

Case Study 1: In Vitro Studies

In vitro studies demonstrated that this compound exhibited some degree of cytotoxicity against various cancer cell lines, although further studies are needed to elucidate its mechanism of action fully. The compound's lipophilicity may enhance its bioavailability and facilitate cellular uptake, making it a candidate for further investigation in cancer therapeutics.

Case Study 2: Synthesis and Pharmacological Screening

A series of derivatives based on this compound were synthesized to evaluate their biological activities. Some derivatives showed promising results in inhibiting cell proliferation in leukemia models, suggesting that structural modifications could lead to enhanced therapeutic agents .

Data Summary

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | Not specified | Moderate PTK inhibition; potential anti-inflammatory properties |

| Genistein | 13.6 | Positive control for PTK inhibition |

| Other Halophenols | <12.9 | Stronger PTK inhibitors compared to this compound |

Propiedades

IUPAC Name |

2-fluoro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFARONFWYBCKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623663 | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-50-6 | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.